molecular formula C11H16O B1633736 1-(tert-Butyl)-2-methoxybenzene CAS No. 36731-23-4

1-(tert-Butyl)-2-methoxybenzene

Cat. No.: B1633736
CAS No.: 36731-23-4
M. Wt: 164.24 g/mol
InChI Key: YIQUTYFGUKCQCY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1-(tert-Butyl)-2-methoxybenzene can be synthesized through the reaction of 4-tert-butylphenol with methyl iodide in the presence of potassium carbonate. The reaction is carried out in acetone and heated at reflux for 20 hours. The reaction mixture is then filtered, and the filtrate is concentrated at reduced pressure. The residue is purified by vacuum distillation to obtain this compound.

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process.

Mechanism of Action

The mechanism of action of 1-(tert-Butyl)-2-methoxybenzene involves its interaction with molecular targets and pathways. It can act as a free radical scavenger, stabilizing free radicals and preventing further free radical reactions . This property makes it useful as an antioxidant in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(tert-Butyl)-2-methoxybenzene is unique due to its combination of a tert-butyl group and a methoxy group on the aromatic ring, which imparts distinct chemical and physical properties. This combination makes it useful in specific applications where both groups’ presence is advantageous .

Properties

IUPAC Name

1-tert-butyl-2-methoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-11(2,3)9-7-5-6-8-10(9)12-4/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIQUTYFGUKCQCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40190191
Record name tert-Butylanisole
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Molecular Weight

164.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36731-23-4, 2944-48-1
Record name tert-Butylanisole
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Record name NSC113126
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Record name tert-Butylanisole
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Record name tert-butylanisole
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Synthesis routes and methods I

Procedure details

To a suspension of 2-t-butylphenol (20.00 g, 0.133 mol) and K2CO3 (36.80 g, 0.266 mol) in 260 mL of anhydrous acetone was added a neat solution of dimethylsulfate (17.63 g, 0.140 mol) dropwise through a syringe over 5 minute at RT under argon. The resulting thick suspension was stirred over night at RT and 100 mL of EtOH was added. After 1 hour, the mixture was diluted with ether and water. The aqueous layer was extracted with EtOAc. The combined organic layers were washed with water, brine and dried with MgSO4. After filtration, the solvents were removed and dried under high vacuum to give afford 2-t-butylanisole (16.99 g, 78% yield). 1H NMR (300 MHz, CDCl3): δ 1.40 (s, 9H), 3.86 (s, 3H), 6.88–6.96 (m, 2H), 7.18–7.26 (m, 1H), 7.31 (dd, J1=7.5 Hz, J2=1.2 Hz, 1H).
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
36.8 g
Type
reactant
Reaction Step One
Quantity
260 mL
Type
solvent
Reaction Step One
Quantity
17.63 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
78%

Synthesis routes and methods II

Procedure details

Dimethylsulfate (56.7 g, 0.45 mol) was added at room temperature to a well-stirred mixture of 2-tert-butylphenol (45 g, 0.3 mol), CH2Cl2 (200 ml), 40% aq. NaOH (200 ml) and tetrabutylammonium bromide (1 g). After 16 h of stirring, the organic phase was separated, washed with H2O, dried over MgSO4, evaporated and distilled at 110-112° C./10 Torr. Yield 35 g (71%).
Quantity
56.7 g
Type
reactant
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

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